Cas no 2227881-08-3 (rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- EN300-1775054
- 2227881-08-3
-
- Inchi: 1S/C14H24O2/c1-13(2)7-5-9(6-8-13)10-11(12(15)16)14(10,3)4/h9-11H,5-8H2,1-4H3,(H,15,16)/t10-,11+/m1/s1
- InChI Key: OMDJFJYHRPJZLI-MNOVXSKESA-N
- SMILES: OC([C@H]1C(C)(C)[C@@H]1C1CCC(C)(C)CC1)=O
Computed Properties
- Exact Mass: 224.177630004g/mol
- Monoisotopic Mass: 224.177630004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 4.4
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1775054-0.05g |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227881-08-3 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1775054-2.5g |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227881-08-3 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1775054-0.25g |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227881-08-3 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1775054-5.0g |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227881-08-3 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1775054-0.5g |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227881-08-3 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1775054-10g |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227881-08-3 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1775054-1g |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227881-08-3 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1775054-0.1g |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227881-08-3 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1775054-1.0g |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227881-08-3 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1775054-10.0g |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227881-08-3 | 10g |
$6450.0 | 2023-06-03 |
rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Recent Advances in the Study of rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2227881-08-3)
The compound rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2227881-08-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopropane derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications, particularly in the development of novel small-molecule drugs targeting metabolic and inflammatory pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, shedding light on its therapeutic potential.
One of the key breakthroughs in the study of this compound is its efficient enantioselective synthesis. Researchers have developed innovative catalytic methods to achieve high yields and enantiomeric purity, which are critical for its application in drug development. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel asymmetric hydrogenation protocol using a chiral ruthenium catalyst, achieving an enantiomeric excess (ee) of over 98%. This advancement not only facilitates large-scale production but also ensures the consistency and reproducibility of pharmacological studies.
Pharmacological evaluations of rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid have revealed its potent anti-inflammatory and metabolic modulatory effects. In vitro and in vivo studies indicate that the compound acts as a selective modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose homeostasis and lipid metabolism. A recent preclinical trial reported in Bioorganic & Medicinal Chemistry Letters highlighted its ability to improve insulin sensitivity and reduce inflammatory markers in animal models of type 2 diabetes, suggesting its potential as a next-generation antidiabetic agent.
Further investigations into the compound's mechanism of action have uncovered its interaction with other molecular targets, including G-protein-coupled receptors (GPCRs) involved in pain perception and immune response. This multi-target activity positions rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid as a versatile scaffold for the development of polypharmacological agents. However, challenges remain in optimizing its pharmacokinetic profile, particularly its oral bioavailability and metabolic stability, which are currently under investigation using advanced drug delivery systems and prodrug strategies.
In conclusion, rac-(1R,3R)-3-(4,4-dimethylcyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2227881-08-3) represents a promising lead compound in chemical biology and drug discovery. Its unique structural and pharmacological properties, combined with recent advancements in synthesis and mechanistic understanding, underscore its potential for therapeutic development. Future research should focus on addressing its pharmacokinetic limitations and exploring its efficacy in clinical settings, paving the way for its translation into novel treatments for metabolic and inflammatory disorders.
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